Synthetic Yield of Ortho-Bromoacetophenone via Friedel-Crafts Acylation
The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone via Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride, mediated by AlCl₃, delivers an isolated yield of 83% after chromatographic purification [1]. This yield is notably higher than the 67% yield reported for a related ring-expansion reaction involving 2,2-dibromo-4-methoxyacetophenone [2], demonstrating the efficiency of this specific starting material and reaction manifold.
| Evidence Dimension | Isolated Chemical Yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 67% yield for ring-expanded product 40 from 2,2-dibromo-4-methoxyacetophenone [2] |
| Quantified Difference | +16 percentage points (absolute) |
| Conditions | Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride and AlCl₃ in dichloromethane at 0°C to RT, followed by silica gel chromatography (12.5-14.3% EtOAc/hexane) [1]. |
Why This Matters
A higher and reproducible synthetic yield directly impacts cost-efficiency and material availability for multi-step synthetic campaigns in drug discovery and process R&D.
- [1] Patent US09012217B2. (2015). Process for the preparation of substituted acetophenones via Friedel-Crafts acylation. United States Patent and Trademark Office. View Source
- [2] ScienceDirect. (n.d.). Reaction of 250 with 2,2-dibromo-4-methoxyacetophenone (Scheme 55). View Source
